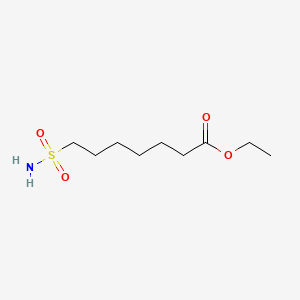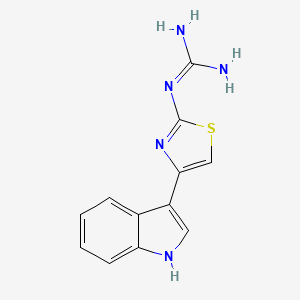
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine typically involves the cyclization and condensation of haloketones with thioamide . One common method includes the reaction of α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent . Another approach involves mixing benzothiazole with ethyl bromocyanoacetate, followed by the addition of indole and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors . This compound may also interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole component.
Uniqueness
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine is unique due to its combination of an indole and thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N5S |
|---|---|
Molecular Weight |
257.32 g/mol |
IUPAC Name |
2-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C12H11N5S/c13-11(14)17-12-16-10(6-18-12)8-5-15-9-4-2-1-3-7(8)9/h1-6,15H,(H4,13,14,16,17) |
InChI Key |
KIINCJUBHNNLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)

![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)
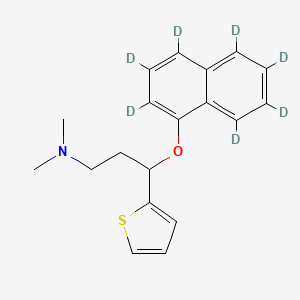
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
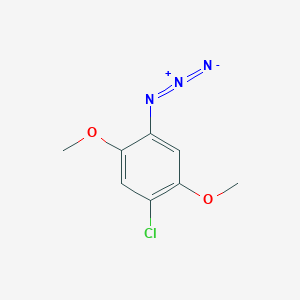
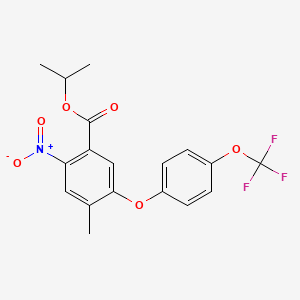
![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
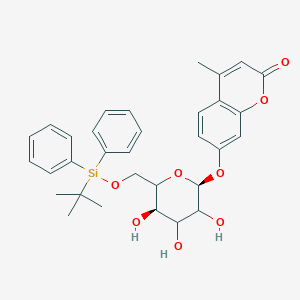
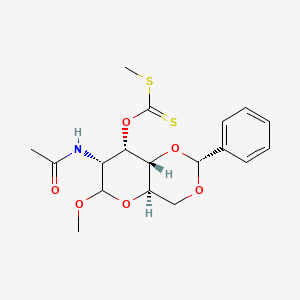

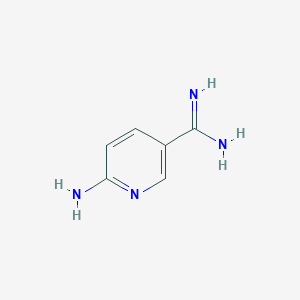
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
